molecular formula C9H9BrClNO B14853746 N-(3-Bromo-5-(chloromethyl)phenyl)acetamide

N-(3-Bromo-5-(chloromethyl)phenyl)acetamide

Cat. No.: B14853746
M. Wt: 262.53 g/mol
InChI Key: IZRCFSYZJRTMSW-UHFFFAOYSA-N
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Description

N-(3-Bromo-5-(chloromethyl)phenyl)acetamide is an organic compound with the molecular formula C9H9BrClNO It is a derivative of acetamide, where the phenyl ring is substituted with bromine and chloromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Bromo-5-(chloromethyl)phenyl)acetamide typically involves the following steps:

    Bromination: The starting material, 3-chloroacetophenone, undergoes bromination to introduce the bromine atom at the 3-position of the phenyl ring.

    Chloromethylation: The brominated intermediate is then subjected to chloromethylation to introduce the chloromethyl group at the 5-position.

    Acetylation: Finally, the chloromethylated intermediate is acetylated to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(3-Bromo-5-(chloromethyl)phenyl)acetamide can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine and chloromethyl groups can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

    Reduction: Reduction reactions can be used to remove halogen atoms or to reduce the amide group to an amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used under mild to moderate conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can yield carboxylic acids.

Scientific Research Applications

N-(3-Bromo-5-(chloromethyl)phenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anti-inflammatory, anticancer, and antimicrobial activities.

    Material Science: The compound is used in the development of advanced materials, including polymers and coatings with enhanced properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Mechanism of Action

The mechanism of action of N-(3-Bromo-5-(chloromethyl)phenyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The bromine and chloromethyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activities. The acetyl group can also participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Bromo-3-chloro-2-methylphenyl)acetamide: Similar structure but with a methyl group instead of a chloromethyl group.

    N-(3-Bromo-4-chlorophenyl)acetamide: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.

    N-(3-Bromo-5-methylphenyl)acetamide: Contains a methyl group instead of a chloromethyl group, affecting its reactivity and biological activity.

Uniqueness

N-(3-Bromo-5-(chloromethyl)phenyl)acetamide is unique due to the presence of both bromine and chloromethyl groups, which confer distinct reactivity and biological properties

Properties

Molecular Formula

C9H9BrClNO

Molecular Weight

262.53 g/mol

IUPAC Name

N-[3-bromo-5-(chloromethyl)phenyl]acetamide

InChI

InChI=1S/C9H9BrClNO/c1-6(13)12-9-3-7(5-11)2-8(10)4-9/h2-4H,5H2,1H3,(H,12,13)

InChI Key

IZRCFSYZJRTMSW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC(=C1)CCl)Br

Origin of Product

United States

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